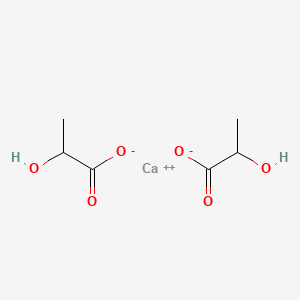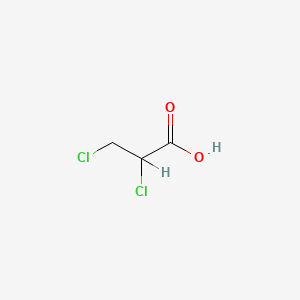
Calcium lactate
Overview
Description
Calcium lactate: is a white crystalline salt with the chemical formula C₆H₁₀CaO₆ . It consists of two lactate anions for each calcium cation. This compound is commonly used in medicine to treat calcium deficiencies and as a food additive with the E number E327 . It is also found in some cheese crystals .
Mechanism of Action
Target of Action
Calcium lactate is a salt that consists of two lactate anions for each calcium cation (Ca2+) . The primary targets of this compound are the cells in the human body that require calcium ions (Ca2+) and lactic acid for their functioning . Calcium ions play essential roles in the human body as a skeletal element . Lactic acid, on the other hand, serves as fuel or energy in mammals by acting as an ubiquitous intermediate in the metabolic pathways .
Mode of Action
In aqueous environments such as the gastrointestinal (GI) tract, this compound dissociates into calcium cation and lactic acid anions, the conjugate base of lactic acid . Lactic acid diffuses through the muscles and is transported to the liver by the bloodstream to participate in gluconeogenesis .
Biochemical Pathways
This compound affects several biochemical pathways. The lactate component of this compound plays a role in various physiological cellular functions and contributes to energy metabolism and signal transduction during immune and inflammatory responses . It is involved in the lactate shuttle, lactate homeostasis, and lactylation, which are crucial in acute and chronic inflammatory responses .
Pharmacokinetics
The ADME properties of this compound are crucial for its bioavailability. After oral administration, this compound is absorbed in the gastrointestinal tract where it dissociates into calcium ions and lactate . The solubility of this compound in water increases significantly in the presence of d-gluconate ions . This property, along with its ability to form a complex with less hydrated lactate and calcium ions, influences its absorption and distribution in the body .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. Calcium ions are essential for various cellular functions, including muscle contraction, nerve function, and bone health . On the other hand, lactate has been shown to regulate muscle contraction, wound healing, memory formation, and tumor development . It also plays a role in the regulation of inflammatory processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solubility of this compound in water, which affects its bioavailability, can be influenced by temperature . Moreover, the effects of lactate, a component of this compound, on immune cells can be influenced by soluble mediators in the microenvironment . These factors can have a substantial impact on the effectiveness of this compound in the body.
Biochemical Analysis
Biochemical Properties
Calcium lactate plays a significant role in biochemical reactions, particularly in the context of calcium metabolism and lactate utilization. It interacts with various enzymes and proteins, including lactate dehydrogenase, which catalyzes the conversion of lactate to pyruvate. This interaction is crucial for maintaining the balance between lactate and pyruvate in metabolic pathways. Additionally, this compound can influence the activity of calcium-binding proteins, which are essential for numerous cellular functions .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell signaling pathways by acting as a source of calcium ions, which are vital secondary messengers in many signaling cascades. This compound also impacts gene expression by modulating the activity of transcription factors that are sensitive to calcium levels. Furthermore, it plays a role in cellular metabolism by providing lactate, which can be utilized as an energy source through gluconeogenesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It dissociates into calcium cations and lactate anions in aqueous environments, such as the gastrointestinal tract. The calcium ions can bind to various biomolecules, influencing their structure and function. For example, calcium ions can activate or inhibit enzymes by binding to their active sites or allosteric sites. Lactate anions, on the other hand, can participate in metabolic pathways and act as signaling molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are influenced by factors such as temperature and pH. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell proliferation and differentiation. These effects are often observed in both in vitro and in vivo studies, highlighting the importance of considering temporal dynamics when studying this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance bone strength and improve calcium metabolism. At high doses, it can cause adverse effects such as hypercalcemia and tissue calcification. Studies have shown that there are threshold effects, where the benefits of this compound are observed up to a certain dosage, beyond which toxic effects become apparent .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the Cori cycle and gluconeogenesis. In the Cori cycle, lactate produced by anaerobic glycolysis in muscles is transported to the liver, where it is converted back to glucose. This glucose can then be used as an energy source by muscles. This compound also interacts with enzymes such as lactate dehydrogenase and pyruvate carboxylase, which are involved in these metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. Calcium ions are transported by calcium channels and pumps, while lactate is transported by monocarboxylate transporters. These transporters facilitate the movement of lactate across cell membranes, ensuring its availability for metabolic processes. The distribution of this compound within tissues is influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
This compound’s subcellular localization is determined by its interactions with specific proteins and organelles. Calcium ions can be sequestered in the endoplasmic reticulum and mitochondria, where they play roles in calcium signaling and energy production. Lactate can be localized in the cytoplasm and mitochondria, where it participates in metabolic pathways. Post-translational modifications, such as lactylation, can also influence the localization and function of proteins associated with this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcium lactate can be synthesized by reacting lactic acid with calcium carbonate or calcium hydroxide . The reaction is typically carried out in an aqueous solution, where lactic acid neutralizes calcium carbonate or calcium hydroxide to form this compound and water .
Industrial Production Methods: In industrial settings, this compound is produced by the neutralization of lactic acid with calcium carbonate or calcium hydroxide . The process involves dissolving the reactants in water, followed by crystallization and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Calcium lactate primarily undergoes neutralization reactions. For example, during the fermentation process, lactic acid is neutralized by calcium hydroxide to form this compound .
Common Reagents and Conditions:
Reagents: Lactic acid, calcium carbonate, calcium hydroxide.
Conditions: Aqueous solution, controlled temperature.
Major Products Formed: The primary product formed from these reactions is this compound itself .
Scientific Research Applications
Chemistry: Calcium lactate is used in molecular gastronomy for spherification, where it reacts with sodium alginate to form a gel-like structure around food items .
Biology: In biological research, this compound is used to enhance the durability and engineering properties of bioconcrete . It is added to concrete mixes to improve compressive strength and self-healing properties .
Medicine: this compound is used as a dietary supplement to treat calcium deficiencies and conditions like osteoporosis . It is also used in intravenous solutions to restore fluid and electrolyte balances .
Industry: In the food industry, this compound is used as a firming agent, flavoring agent, and stabilizer . It is also used in the production of biodegradable polymers and as a concrete setting accelerator .
Comparison with Similar Compounds
Calcium Carbonate:
Chemical Formula: CaCO₃
Uses: Dietary supplement, antacid, production of cement, glass, and ceramics.
Bioavailability: Lower absorption rate compared to calcium lactate.
Calcium Gluconate:
Chemical Formula: C₁₂H₂₂CaO₁₄
Uses: Dietary supplement, treatment of hypocalcemia.
Bioavailability: Similar to this compound but less commonly used.
Calcium Citrate:
Chemical Formula: C₁₂H₁₀Ca₃O₁₄
Uses: Dietary supplement, treatment of calcium deficiencies.
Bioavailability: Higher absorption rate compared to this compound.
Uniqueness of this compound: this compound is unique due to its better absorption rate compared to calcium carbonate and its versatility in various applications, including food, medicine, and industry .
Properties
| In aqueous environments such as the gastrointestinal (GI) tract, calcium lactate will dissociate into calcium cation and lactic acid anions, the conjugate base of lactic acid. Lactic acid is a naturally-occurring compound that serves as fuel or energy in mammals by acting as an ubiquitous intermediate in the metabolic pathways. Lactic acid diffuses through the muscles and is transported to the liver by the bloodstream to participate in gluconeogenesis. | |
CAS No. |
28305-25-1 |
Molecular Formula |
C6H10CaO6 |
Molecular Weight |
218.22 g/mol |
IUPAC Name |
calcium;(2S)-2-hydroxypropanoate |
InChI |
InChI=1S/2C3H6O3.Ca/c2*1-2(4)3(5)6;/h2*2,4H,1H3,(H,5,6);/q;;+2/p-2/t2*2-;/m00./s1 |
InChI Key |
MKJXYGKVIBWPFZ-CEOVSRFSSA-L |
SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Ca+2] |
Isomeric SMILES |
C[C@@H](C(=O)[O-])O.C[C@@H](C(=O)[O-])O.[Ca+2] |
Canonical SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Ca+2] |
Color/Form |
White, crystalline powder |
melting_point |
> 120 |
| 28305-25-1 | |
physical_description |
Dry Powder Almost odourless, white crystalline powder or granules White solid; Soluble in water; [HSDB] White crystalline powder; Soluble in water; [MSDSonline] |
Pictograms |
Irritant |
Related CAS |
26811-96-1 |
solubility |
Soluble in water and practically insoluble in ethanol Almost odorless, slightly efflorescent granules or powder; slowly sol in cold water; quickly sol in water; almost insol in alcohol; becomes anhydrous @ 120 °C; pH: 6-8 /Pentahydrate/ Sol in wate |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Carbonyl dichloride;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B1583503.png)

![1,3-Diiminobenz[f]isoindoline](/img/structure/B1583507.png)











